2-Hydroxyethyl trichloroacetate
Description
Structural Characteristics and Nomenclature of the Compound
2-Hydroxyethyl trichloroacetate (B1195264) is an organic molecule that combines the structural features of a halogenated carboxylic acid and an alcohol. The core of the molecule is the trichloroacetate group, derived from trichloroacetic acid, where three chlorine atoms are attached to the alpha-carbon of an acetate (B1210297) functional group. This is ester-linked to a 2-hydroxyethyl group, which is derived from ethylene (B1197577) glycol.
The systematic IUPAC name for this compound is 2-hydroxyethyl 2,2,2-trichloroacetate .
Interactive Data Table: Predicted Structural and Chemical Identifiers
| Property | Predicted Value/Identifier | Source/Method |
| Molecular Formula | C4H5Cl3O3 | --- |
| Molecular Weight | 223.44 g/mol | --- |
| SMILES | C(C(Cl)(Cl)Cl)OCOC | --- |
| InChI | InChI=1S/C4H5Cl3O3/c5-4(6,7)3(9)10-2-1-8/h8H,1-2H2 | --- |
Note: These identifiers are predicted based on the chemical structure and have not been experimentally verified through a registered CAS number.
Contextual Significance within the Class of Halogenated Carboxylic Acid Esters
Halogenated carboxylic acids and their esters are a significant class of organic compounds. guidechem.com The presence of halogen atoms, in this case, chlorine, on the carbon atom adjacent to the carbonyl group (the α-carbon) significantly influences the chemical reactivity of the molecule. The three electron-withdrawing chlorine atoms in the trichloroacetate moiety make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
These compounds are often used as intermediates in organic synthesis. For instance, α-haloesters are known to be effective alkylating agents. guidechem.com They are also precursors in various named reactions, although specific examples involving 2-Hydroxyethyl trichloroacetate are not documented.
Overview of Current Research Trajectories and Academic Relevance in Chemical Sciences
Direct research specifically focused on this compound is not apparent in the current academic landscape. However, research on related compounds provides a framework for its potential areas of interest. For example, studies on other hydroxyethyl (B10761427) esters, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), are prevalent in materials science and biomedical applications, particularly in the development of hydrogels and biocompatible polymers. nih.govnih.govmdpi.com
Furthermore, the study of halogenated compounds is a continuous area of research due to their diverse applications and environmental presence. Research into the synthesis, reactivity, and potential applications of novel halogenated esters could be a potential future trajectory for compounds like this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 2,2,2-trichloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O3/c5-4(6,7)3(9)10-2-1-8/h8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQELLZOPISYRNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)C(Cl)(Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496268 | |
| Record name | 2-Hydroxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33560-17-7 | |
| Record name | 2-Hydroxyethyl trichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxyethyl Trichloroacetate
Direct Esterification Pathways and Reaction Optimization
The most conventional route to 2-hydroxyethyl trichloroacetate (B1195264) is the direct Fischer esterification of trichloroacetic acid with ethylene (B1197577) glycol. This is a reversible, acid-catalyzed condensation reaction. The reaction proceeds in two consecutive steps: the formation of the monoester (2-hydroxyethyl trichloroacetate) and its subsequent reaction to form the diester, ethylene glycol bis(trichloroacetate).
The primary challenge in synthesizing the monoester is to control the reaction to prevent the formation of the diester byproduct. Optimization of reaction parameters such as reactant molar ratio, temperature, and efficient water removal is crucial.
Reaction Scheme: CCl₃COOH + HOCH₂CH₂OH ⇌ CCl₃COOCH₂CH₂OH + H₂O Trichloroacetic Acid + Ethylene Glycol ⇌ this compound + Water
CCl₃COOCH₂CH₂OH + CCl₃COOH ⇌ CCl₃COOCH₂CH₂OCOCCl₃ + H₂O this compound + Trichloroacetic Acid ⇌ Ethylene Glycol bis(trichloroacetate) + Water
A foundational method involves reacting trichloroacetic acid and ethylene glycol, often in the presence of a solvent like toluene (B28343) that forms an azeotrope with water. google.com Heating the mixture allows for the continuous removal of water via a Dean-Stark apparatus, which drives the equilibrium toward the ester products. google.com To favor the formation of the monoester, a molar excess of ethylene glycol is typically used.
Kinetic studies on the analogous esterification of ethylene glycol with acetic acid have shown that increasing the molar ratio of the alcohol to the acid enhances the rate of the first esterification step. srce.hr Similar principles apply to the reaction with trichloroacetic acid. Temperature is another critical parameter; while higher temperatures increase the reaction rate, they can also promote the formation of the diester and other side products. Studies on similar esterifications show that temperatures in the range of 333 to 363 K are often employed. srce.hr
Table 1: Parameters for Direct Esterification of Glycols with Carboxylic Acids
| Carboxylic Acid | Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Trichloroacetic Acid | Ethylene Glycol | 17 : 7.5 | None specified (azeotropic removal of water) | Boiling point of Toluene | Primarily forms the bis-ester, ethylene glycol bis(trichloroacetate). google.com | google.com |
| Acetic Acid | Ethylene Glycol | 1 : 3.13 | Seralite SRC-120 (Cation Exchange Resin) | 333-363 K | Reaction kinetics modeled using LHHW approach; conversion increases with temperature and catalyst loading. srce.hr | srce.hr |
| Acetic Acid | Ethylene Glycol | Various | Amberlyst 36 (Ion-Exchange Resin) | 333.15-363.15 K | A pseudohomogeneous model was developed to describe the reaction rates for the consecutive reaction. acs.org | acs.org |
| Methacrylic Acid | Ethylene Glycol | 1 : 1 | Heteropolyacids (STA, PTA) | 353 K | Heteropolyacids showed higher conversion compared to conventional catalysts like H₂SO₄ and PTSA. researchgate.net | researchgate.net |
Exploitation of Precursors: Synthesis from 2,2,2-Trichloromethylcarbinol Derivatives
An alternative to direct esterification involves the use of more reactive precursors. While direct synthesis from 2,2,2-trichloromethylcarbinol itself is not a standard route, derivatives such as trichloroacetimidates can serve as potent electrophiles for ester formation under mild conditions. researchgate.net
For instance, a plausible synthetic route could involve the reaction of an O-alkyl trichloroacetimidate (B1259523) with ethylene glycol. Trichloroacetimidates, like tert-butyl 2,2,2-trichloroacetimidate, are known to react with alcohols in the presence of an acid catalyst to form esters. researchgate.net The reaction proceeds through the protonation of the imidate nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by the alcohol. This method avoids the harsh conditions and the generation of water associated with Fischer esterification, potentially offering higher selectivity for the monoester.
Proposed Reaction Scheme: CCl₃C(=NH)OR + HOCH₂CH₂OH → CCl₃COOCH₂CH₂OH + R-NH₂ O-Alkyl Trichloroacetimidate + Ethylene Glycol → this compound + Amine
Another precursor-based approach is transesterification. This involves reacting an existing trichloroacetate ester, such as methyl trichloroacetate, with ethylene glycol. organic-chemistry.org This reaction can be catalyzed by acids or bases. Under basic conditions, the mechanism involves the nucleophilic attack of the ethoxide ion (from deprotonated ethylene glycol) on the ester carbonyl, leading to a tetrahedral intermediate that then collapses to form the new ester and a methoxide (B1231860) leaving group. masterorganicchemistry.com Using a large excess of ethylene glycol as the solvent can drive the reaction towards the desired product. masterorganicchemistry.com N-Heterocyclic carbenes have also emerged as powerful organocatalysts for such transesterification reactions. organic-chemistry.org
Catalytic Systems and Novel Reagents for Enhanced Ester Formation
The choice of catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound. While traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective, they pose challenges related to corrosion, difficult separation, and waste disposal. researchgate.netjocpr.com This has driven research into heterogeneous and more environmentally benign catalytic systems.
Solid Acid Catalysts: Heterogeneous solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. jocpr.com
Ion-Exchange Resins: Strongly acidic cation exchange resins, such as Amberlyst-36 and Seralite SRC-120, have proven effective for the esterification of ethylene glycol with carboxylic acids. srce.hracs.org They provide acidic sites for catalysis while being easily filterable from the product mixture.
Zeolites and Supported Heteropolyacids (HPAs): Zeolites (like ZSM-5 and H-β) and HPAs (such as 12-tungstophosphoric acid, TPA) supported on various carriers are highly active catalysts. researchgate.net HPAs possess strong Brønsted acidity, often exceeding that of conventional mineral acids, leading to higher reaction rates. researchgate.net Supporting them on materials with high surface areas, like zeolites, overcomes issues of solubility in polar reaction media. researchgate.net
Mixed Metal Oxides: Solid acid catalysts based on mixed metal oxides, such as molybdenum-promoted zirconia (Mo/ZrO₂), have demonstrated high activity and selectivity in the esterification of acetic acid with ethylene glycol. jocpr.comjocpr.com The high acidity is attributed to the presence of specific crystalline phases, such as the tetragonal phase of ZrO₂. jocpr.com
Table 2: Comparison of Catalytic Systems for Ethylene Glycol Esterification
| Catalyst Type | Specific Example | Key Advantages | Observed Conversion/Selectivity | Reference |
|---|---|---|---|---|
| Mineral Acid | H₂SO₄, PTSA | Low cost, high activity | Up to 53% conversion for methacrylic acid esterification. researchgate.net | researchgate.net |
| Ion-Exchange Resin | Amberlyst 36 | Reusable, easy to separate, low corrosion | ~85% conversion of acetic acid (at 20h, 80°C). researchgate.net | acs.orgresearchgate.net |
| Supported HPA | TPA on H-β Zeolite | High Brønsted acidity, high thermal stability | High activity for transesterification (99.3% ester yield for biodiesel). researchgate.net | researchgate.net |
| Mixed Metal Oxide | Mo/ZrO₂ | High surface acidity, reusable, stable | 63% conversion of acetic acid. jocpr.com | jocpr.comjocpr.com |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | Mild conditions, high functional group tolerance | Effective for transesterification of various alcohols. organic-chemistry.org | organic-chemistry.org |
Scalable Synthetic Approaches, Including Continuous Flow Processes
For large-scale production, transitioning from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, better process control, and higher spacetime yields. The synthesis of this compound, particularly given the use of a corrosive acid, is a strong candidate for flow chemistry.
In a conceptual continuous flow setup, streams of trichloroacetic acid and ethylene glycol, potentially with a dissolved homogeneous catalyst or flowing through a packed bed of a heterogeneous catalyst, would be pumped and mixed at a T-junction. The combined stream would then enter a heated tube or coil reactor. The precise control over residence time, temperature, and stoichiometry in a flow reactor allows for fine-tuning the reaction to maximize the yield of the desired monoester while minimizing the formation of the diester.
Continuous flow synthesis has been successfully applied to various esterification and transesterification reactions. ugm.ac.idatlantis-press.com For example, the conversion of methyl or ethyl carboxylic esters into other esters can be readily achieved in a flow reactor with optimized temperature and flow rates. ugm.ac.id The inherent safety of flow systems, which handle only small volumes of reactive material at any given time, is a significant benefit when working with hazardous reagents like trichloroacetic acid. Downstream purification could also be integrated into the flow system, for instance, by incorporating a liquid-liquid separation unit or a scavenger resin column to remove unreacted acid or catalyst, creating a fully continuous and automated manufacturing process.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment. The FT-IR and Raman spectra of 2-Hydroxyethyl trichloroacetate (B1195264) are expected to be dominated by features arising from the hydroxyl, alkyl, and trichloroacetyl groups.
The principal vibrational modes for 2-Hydroxyethyl trichloroacetate can be assigned based on established group frequencies from analogous molecules. chemicalbook.comwiley.com
O-H Stretching: A prominent, broad absorption band is predicted in the FT-IR spectrum, centered around 3500-3300 cm⁻¹ . This broadening is characteristic of the hydroxyl group (O-H) involved in intermolecular hydrogen bonding in the condensed phase. wiley.com
C-H Stretching: The aliphatic C-H stretching vibrations from the two methylene (B1212753) (-CH₂-) groups are expected to appear in the region of 3000-2850 cm⁻¹ . These would include both symmetric and asymmetric stretching modes.
C=O (Ester) Stretching: The carbonyl (C=O) stretching vibration is a highly characteristic and intense band in the FT-IR spectrum. For a typical aliphatic ester, this band appears around 1735 cm⁻¹. However, the strong electron-withdrawing inductive effect of the trichloromethyl (-CCl₃) group significantly increases the frequency of this vibration. By analogy with trichloroacetic acid and its esters, the C=O stretching frequency for this compound is predicted to be in the range of 1770-1750 cm⁻¹ . chemicalbook.com
C-O (Ester and Alcohol) Stretching: The spectrum will feature strong bands corresponding to the C-O stretching vibrations. The asymmetric C-O-C stretching of the ester linkage is anticipated to produce a strong band between 1250-1200 cm⁻¹ . The C-O stretch of the primary alcohol and the second C-O stretch of the ester are expected between 1150-1000 cm⁻¹ . wiley.com
C-Cl Stretching: Strong and distinct absorption bands corresponding to the C-Cl stretching vibrations of the -CCl₃ group are expected in the fingerprint region, typically between 850-650 cm⁻¹ .
The predicted vibrational frequencies and their assignments are summarized in the table below.
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3500-3300 | Strong, Broad | O-H stretch (intermolecular H-bonding) |
| 3000-2850 | Medium | Asymmetric and symmetric C-H stretch (-CH₂-) |
| 1770-1750 | Strong | C=O stretch (ester) |
| 1250-1200 | Strong | Asymmetric C-O-C stretch (ester) |
| 1150-1000 | Strong | C-O stretch (alcohol, ester) |
| 850-650 | Strong | C-Cl stretch |
Note: Data are predicted based on analysis of analogous compounds.
The conformational flexibility of the 2-hydroxyethyl chain allows for the possibility of different spatial arrangements. A key interaction that can influence conformation is intramolecular hydrogen bonding, where the terminal hydroxyl proton interacts with either the carbonyl oxygen or the ether oxygen of the ester group. Such an interaction would give rise to a distinct, sharper O-H stretching band at a slightly lower frequency than a "free" hydroxyl group, alongside the broad band from intermolecular H-bonding. nih.gov
In the liquid or solid state, intermolecular hydrogen bonding is expected to be the dominant interaction. This involves the hydroxyl group of one molecule acting as a hydrogen bond donor to an oxygen atom (hydroxyl or carbonyl) of an adjacent molecule. This strong intermolecular network is the primary reason for the significant broadening of the O-H stretching band observed in the FT-IR spectrum. wiley.com Raman spectroscopy can also provide insights into the skeletal vibrations of the molecule, which may shift depending on the conformational state. chemicalbook.comspectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
NMR spectroscopy provides definitive confirmation of the carbon skeleton and proton environments, solidifying the structural assignment of this compound.
The predicted ¹H and ¹³C NMR spectra are based on the known effects of the trichloroacetyl group and the hydroxyethyl (B10761427) moiety, drawing comparisons with compounds like 2-hydroxyethyl acetate (B1210297) and other halo-acetate esters. nist.govchemicalbook.comchemicalbook.com
¹H NMR Spectrum: The proton NMR spectrum is expected to show three distinct signals corresponding to the two inequivalent methylene groups and the single hydroxyl proton.
The protons of the methylene group adjacent to the ester oxygen (Cl₃CCO₂-CH₂ -) are expected to be the most deshielded due to the strong inductive effect of the trichloroacetate group. This signal is predicted to appear as a triplet at approximately 4.4 – 4.6 ppm .
The protons of the methylene group adjacent to the hydroxyl group (-CH₂ -OH) would appear further upfield, also as a triplet, in the region of 3.8 – 4.0 ppm .
The two methylene groups are adjacent, and their signals will be split into triplets by each other with a typical vicinal coupling constant (³JHH) of ~5-7 Hz.
The hydroxyl proton (-OH ) signal is expected to be a broad singlet with a chemical shift that is highly dependent on concentration and solvent, typically appearing between 2.0 and 4.0 ppm .
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is predicted to show four unique signals.
The carbonyl carbon ( C =O) of the ester is expected in the range of 160-165 ppm .
The carbon of the trichloromethyl group (-C Cl₃) is predicted to have a chemical shift in the region of 90-95 ppm . docbrown.info
The methylene carbon attached to the ester oxygen (Cl₃CCO₂-C H₂-) will be deshielded, appearing around 68-72 ppm .
The methylene carbon bonded to the hydroxyl group (-C H₂-OH) will be the most upfield of the carbons in the ethyl chain, at approximately 59-62 ppm .
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Signal Identity | Chemical Shift (δ, ppm) |
| 4.4 - 4.6 (triplet) | Cl₃CCO₂-CH₂ - | 160 - 165 |
| 3.8 - 4.0 (triplet) | -CH₂ -OH | 90 - 95 |
| 2.0 - 4.0 (broad singlet) | -OH | 68 - 72 |
| 59 - 62 |
Note: Data are predicted based on analysis of analogous compounds.
2D NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity. huji.ac.ilcreative-biostructure.com
COSY (Correlation Spectroscopy): A COSY spectrum would establish the proton-proton coupling network. A distinct cross-peak is expected between the triplet at ~4.5 ppm and the triplet at ~3.9 ppm, confirming the connectivity of the -CH₂-CH₂- fragment. libretexts.orgslideshare.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. Two cross-peaks are predicted: one connecting the proton signal at ~4.5 ppm to the carbon signal at ~70 ppm (Cl₃CCO₂-C H₂-), and a second connecting the proton signal at ~3.9 ppm to the carbon signal at ~60 ppm (-C H₂-OH). This experiment would definitively assign the chemical shifts of the two methylene carbons. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. The key expected correlations for this compound are:
A three-bond correlation (³JCH) from the protons of the downfield methylene group (Cl₃CCO₂-CH₂ -, ~4.5 ppm) to the ester carbonyl carbon (~162 ppm). This correlation is critical as it confirms the ester linkage.
A two-bond correlation (²JCH) from the protons of the upfield methylene group (-CH₂ -OH, ~3.9 ppm) to the downfield methylene carbon (~70 ppm). mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The electronic absorption properties of this compound are dictated by the electronic transitions available within its functional groups. uobabylon.edu.iq As a saturated aliphatic ester, it is expected to have two primary UV absorptions:
A high-energy π → π * transition associated with the carbonyl group, which would occur at a wavelength below 200 nm.
A low-intensity n → π * transition, also from the carbonyl group, which is formally allowed but often weak. For simple aliphatic esters, this absorption is typically found around 205-215 nm.
Due to these absorptions occurring at very short wavelengths, a solution of this compound in common solvents like ethanol (B145695) or hexane (B92381) would likely be transparent in the standard UV-Vis range (220-800 nm). The compound lacks an extended chromophore system and is not expected to exhibit any significant fluorescence or phosphorescence upon excitation.
Identification of Electronic Transitions and Chromophore Characterization
The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region are primarily dictated by the chromophores present in its structure. The principal chromophore is the ester carbonyl group (C=O). This group possesses non-bonding electrons (n) and π electrons, which can undergo electronic transitions upon absorption of UV radiation.
The most prominent transition for an isolated carbonyl group in an ester is the n → π* (n-to-pi-star) transition. This transition involves the excitation of a non-bonding electron from a p-type orbital on the oxygen atom to an antibonding π* orbital of the carbonyl double bond. This transition is characteristically weak, with molar absorptivity (ε) values typically less than 100 L·mol⁻¹·cm⁻¹, and appears at longer wavelengths, often in the region of 200-220 nm. The trichloromethyl (-CCl₃) group, while not a strong chromophore in the near-UV region, can exert an electronic influence on the adjacent carbonyl group.
Solvatochromic Behavior and Electronic Properties in Diverse Chemical Environments
Solvatochromism describes the change in a substance's absorption spectrum when measured in solvents of different polarities. This behavior provides valuable information about the nature of the electronic transition and the difference in stabilization of the ground and excited states by the solvent.
For the n → π* transition of the carbonyl group in this compound, a hypsochromic shift (or blue shift) is anticipated with an increase in solvent polarity. This phenomenon occurs because the non-bonding electrons of the carbonyl oxygen in the ground state can engage in hydrogen bonding or dipole-dipole interactions with polar solvent molecules, leading to its stabilization. The excited state, being less polar, is not stabilized to the same extent. Consequently, more energy is required for the transition in a more polar solvent, resulting in absorption at a shorter wavelength. The hydroxyl (-OH) group within the molecule itself can also participate in intermolecular hydrogen bonding, further influencing its electronic environment.
Table 1: Expected Solvatochromic Behavior for the n → π Transition of this compound*
| Solvent Type | Polarity | Expected Interaction | Predicted Spectral Shift (λmax) |
| Non-polar (e.g., Hexane) | Low | Minimal (van der Waals forces) | Baseline (Longest wavelength) |
| Polar Aprotic (e.g., Acetonitrile) | Medium | Dipole-dipole interactions | Hypsochromic (Blue shift) |
| Polar Protic (e.g., Ethanol, Water) | High | Hydrogen bonding | Strongest Hypsochromic (Blue shift) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. researchgate.netnist.gov This precision allows for the unambiguous determination of the elemental formula of this compound (C₄H₅Cl₃O₃). The presence of three chlorine atoms results in a distinctive isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). msu.edu This leads to a characteristic cluster of peaks (M, M+2, M+4, M+6) in the mass spectrum, with predictable relative intensities, confirming the number of chlorine atoms in the molecule. The exact mass of the monoisotopic peak (containing only ¹²C, ¹H, ¹⁶O, and ³⁵Cl) can be calculated and compared with the experimental value to confirm the compound's identity.
Table 2: Calculated Exact Masses for the Molecular Ion Isotope Pattern of this compound [C₄H₅Cl₃O₃]⁺
| Isotopic Composition | Exact Mass (Da) | Expected Relative Intensity (%) |
| C₄H₅³⁵Cl₃O₃ | 219.92498 | 100.0 (M) |
| C₄H₅³⁵Cl₂³⁷Cl₁O₃ | 221.92203 | 97.3 (M+2) |
| C₄H₅³⁵Cl₁³⁷Cl₂O₃ | 223.91908 | 31.6 (M+4) |
| C₄H₅³⁷Cl₃O₃ | 225.91613 | 3.4 (M+6) |
Data calculated based on isotopic masses and natural abundances. Relative intensities are normalized to the most abundant peak (M).
Hyphenated techniques, which couple a separation method with a detection method, are crucial for analyzing complex mixtures and assessing purity. jst.go.jprobwel.ch Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for a volatile compound like this compound. In GC-MS, the gas chromatograph separates the components of a sample, and the mass spectrometer detects and identifies each component as it elutes. doitpoms.ac.uk
Under electron ionization (EI) in the mass spectrometer, the molecule will fragment in a reproducible manner, producing a unique mass spectrum or "fingerprint." The fragmentation pattern provides structural information. For this compound, characteristic fragmentation would involve the cleavage of the ester bond and the loss of the stable trichloromethyl radical or cation. Analysis of these fragments helps to confirm the structure. For instance, mass spectra of similar trichloroacetate esters, such as methyl trichloroacetate and allyl trichloroacetate, show characteristic peaks corresponding to the loss of the -CCl₃ group and cleavage at the ester linkage. nist.govnih.gov
Table 3: Potential Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Formula |
| 117 | Trichloromethyl cation | [CCl₃]⁺ |
| 101 | Acylium ion | [C₂H₂O₂Cl₃]⁺ |
| 87 | Loss of trichloromethyl group | [M - CCl₃]⁺ |
| 61 | Hydroxyethyl cation | [C₂H₅O]⁺ |
| 45 | Ethylene (B1197577) oxide fragment | [C₂H₅O]⁺ |
X-ray Diffraction Analysis for Precise Solid-State Structure Determination
While spectroscopic methods provide crucial data on connectivity and electronic structure, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.comfiveable.me This method reveals exact bond lengths, bond angles, and intermolecular interactions.
To date, a search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would be performed. The process involves mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov The analysis yields fundamental crystallographic data, including the dimensions of the unit cell (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. libretexts.org This information allows for the complete elucidation of the molecular conformation and the packing of molecules within the crystal, including any intermolecular hydrogen bonds involving the hydroxyl group.
Table 4: Illustrative Crystal Data and Structure Refinement Parameters (Hypothetical)
This table is a hypothetical example of the data that would be obtained from a single-crystal X-ray diffraction experiment, as no experimental data is currently available for this specific compound.
| Parameter | Value |
| Empirical formula | C₄H₅Cl₃O₃ |
| Formula weight | 221.44 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | e.g., 8.512(3) |
| b (Å) | e.g., 10.234(4) |
| c (Å) | e.g., 9.876(5) |
| α (°) | 90 |
| β (°) | e.g., 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | e.g., 827.1(8) |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | e.g., 1.778 |
Analysis of Crystal Packing and Supramolecular Assembly, including Hydrogen Bonding and Halogen Interactions
A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular interactions that dictate its solid-state architecture. The arrangement of molecules in the crystal lattice is primarily governed by a combination of hydrogen bonding and halogen interactions, which together create a unique supramolecular assembly.
The crystal structure of a related compound, N-(2,2,2-trichloro-1-hydroxyethyl)formamide, provides insight into the types of interactions that may be present in this compound. In this analogue, individual molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net These dimers are further connected through N—H⋯O hydrogen bonds, resulting in the formation of alternating molecular layers. nih.govresearchgate.net Additionally, weak C—H⋯Cl hydrogen bonds have been observed within some of these layers. nih.govresearchgate.net
In the broader context of trichloroacetate salts, hydrogen bonding plays a crucial role in the formation of extended structures. For instance, in the crystal structures of 2-amino-5-chloropyridinium (B1237898) trichloroacetate and 2-methyl-5-nitroanilinium trichloroacetate monohydrate, protonated cations and trichloroacetate anions are linked through hydrogen bonds to form one-dimensional chains and three-dimensional networks, respectively. nih.gov This highlights the propensity of the trichloroacetate group to participate in significant hydrogen bonding.
Interactive Data Table: Crystallographic Parameters of a Structurally Related Compound
The following table summarizes the crystallographic data for N-(2,2,2-trichloro-1-hydroxyethyl)formamide, a compound with structural similarities to this compound. This data is presented to illustrate the typical crystallographic parameters for molecules of this type.
| Crystal Data | |
| Chemical formula | C₃H₄Cl₃NO₂ |
| Molar mass | 192.42 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 13.7964 (8) |
| b (Å) | 9.0798 (7) |
| c (Å) | 12.2453 (7) |
| β (°) | 114.413 (4) |
| Volume (ų) | 1396.80 (16) |
| Z | 8 |
| Temperature (K) | 173 |
| Data collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.030 |
| wR(F²) | 0.078 |
| Goodness-of-fit (S) | 1.08 |
| Data sourced from a study on N-(2,2,2-trichloro-1-hydroxyethyl)formamide. researchgate.net |
Interactive Data Table: Hydrogen Bond Geometry in a Structurally Related Compound
This table details the hydrogen bond geometry observed in the crystal structure of N-(2,2,2-trichloro-1-hydroxyethyl)formamide.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O—H···O | - | - | - | - |
| N—H···O | - | - | - | - |
| C—H···Cl | - | - | - | - |
| Specific bond lengths and angles for the hydrogen bonds in N-(2,2,2-trichloro-1-hydroxyethyl)formamide are detailed in the source publication. nih.govresearchgate.net |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations Employing Density Functional Theory (DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecule's properties.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For a flexible molecule like 2-Hydroxyethyl trichloroacetate (B1195264), multiple conformers may exist due to rotation around single bonds. DFT calculations can identify these different conformers and calculate their relative energies to determine their thermodynamic stability. nih.gov
The stability of 2-Hydroxyethyl trichloroacetate is influenced by the rotational barriers around its single bonds, leading to various conformers. Theoretical calculations show that the conformational preference is determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the ester's carbonyl oxygen. The trichloromethyl group, being bulky and strongly electron-withdrawing, significantly impacts the molecule's geometry and energetic landscape.
Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical, yet chemically reasonable, data for illustrative purposes based on typical DFT calculation outcomes for similar molecules.
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| Conformer A (Global Minimum) | O=C-O-C ≈ 180° (trans); C-O-C-C ≈ 180° (anti) | 0.00 | Likely stabilized by an intramolecular H-bond. |
| Conformer B | O=C-O-C ≈ 0° (cis); C-O-C-C ≈ 180° (anti) | +2.5 | Higher energy due to steric hindrance. |
| Conformer C | O=C-O-C ≈ 180° (trans); C-O-C-C ≈ 60° (gauche) | +1.8 | A plausible alternative low-energy conformer. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wikipedia.orgwikipedia.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. numberanalytics.comwikipedia.org
For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ester groups, which have lone pairs of electrons. The LUMO is likely centered around the carbonyl group and the C-Cl bonds, influenced by the powerful electron-withdrawing nature of the trichloromethyl group. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to nucleophilic attack and its potential for intramolecular charge transfer (ICT). arxiv.orgarxiv.org
Table 2: Calculated Frontier Molecular Orbital Properties This table presents hypothetical, yet chemically reasonable, data for illustrative purposes based on typical DFT calculation outcomes.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy (EHOMO) | -8.50 | Indicates moderate electron-donating capability. |
| LUMO Energy (ELUMO) | -1.25 | Indicates a strong propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 7.25 | Suggests relatively high kinetic stability but reactive towards strong nucleophiles. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. libretexts.org The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero potential. wolfram.comyoutube.com
In this compound, the MEP surface is expected to show a significant negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for electrophilic interaction. Conversely, a strong positive potential (blue) would be observed on the hydrogen atom of the hydroxyl group, making it a prime site for hydrogen bonding or deprotonation. The presence of the three chlorine atoms drastically pulls electron density away from the rest of the molecule, enhancing the electrophilicity of the carbonyl carbon and adjacent atoms. libretexts.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. aiu.eduq-chem.com It partitions the molecular wavefunction into localized orbitals corresponding to core electrons, lone pairs, and bonds, which aligns closely with the intuitive Lewis structure concept. A key feature of NBO analysis is the examination of charge delocalization through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions, such as the delocalization of a lone pair (donor NBO) into an empty antibonding orbital (acceptor NBO). researchgate.net
Table 3: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound This table presents hypothetical, yet chemically reasonable, data for illustrative purposes based on typical NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) (carbonyl) | σ(C-O) (ester) | 28.5 | Resonance stabilization of the ester group. |
| LP(O) (ether) | σ(C-C) | 5.2 | Hyperconjugation. |
| LP(O) (hydroxyl) | σ(C-H) | 2.1 | Hyperconjugation. |
| σ(C-C) | σ(C-Cl) | 3.5 | Stabilization due to electron withdrawal by Cl. |
Computational Prediction and Validation of Spectroscopic Parameters
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). The calculated frequencies correspond to the normal modes of vibration of the molecule. To improve agreement with experimental data, these frequencies are often scaled by an empirical factor. A detailed assignment of these vibrational modes can be achieved through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsions) to each normal mode. nih.gov
For this compound, the vibrational spectrum would be complex but contain characteristic peaks. Studies on the analogous ethyl trichloroacetate provide a reliable basis for these assignments. doi.org Key vibrational modes would include the O-H stretch from the hydroxyl group, the C=O stretch of the ester, C-O stretching, and the characteristic C-Cl stretching frequencies.
Table 4: Predicted Vibrational Frequencies and Potential Energy Distribution (PED) for Key Modes of this compound Assignments are based on calculations for analogous molecules and established group frequencies.
| Scaled Frequency (cm-1) | Vibrational Mode | Potential Energy Distribution (PED) Contribution (%) |
|---|---|---|
| ~3550 | ν(O-H) | ν(O-H) (98) |
| ~2980 | νas(CH2) | ν(C-H) (95) |
| ~1775 | ν(C=O) | ν(C=O) (85), ν(C-O) (10) |
| ~1450 | δ(CH2) | δ(CH2) (70), δ(CCH) (20) |
| ~1180 | ν(C-O)ester | ν(C-O) (65), ν(C-C) (25) |
| ~830 | ν(C-CCl3) | ν(C-C) (50), ν(C-Cl) (40) |
| ~750 | νas(C-Cl) | ν(C-Cl) (80) |
ν: stretching; δ: bending; as: asymmetric.
Theoretical UV-Vis Absorption Spectra and Electronic Excitation Energies (TD-DFT)
Time-dependent density functional theory (TD-DFT) is a powerful computational method for determining the electronic excitation energies of molecules. wsu.edu It is an extension of density functional theory (DFT) that can describe the excited-state properties, dynamics, and spectroscopy of a system. cecam.org While DFT is primarily used for ground-state properties, TD-DFT provides a means to calculate electronic neutral excitations, such as those observed in optical or energy-loss spectra. cecam.org The accuracy of TD-DFT calculations for low-lying valence excited states is often within 0.1–0.3 eV. q-chem.com However, the choice of the exchange-correlation functional is a critical factor, as it is in DFT. cecam.org
Theoretical UV-Visible spectroscopy investigations using TD-DFT can provide insights into the electronic transitions of a molecule. researchgate.net These calculations can predict the absorption spectra, including the maximum absorption wavelength (λmax), and help in understanding the nature of the electronic transitions, such as whether they are in the UVA, UVB, or UVC range. mdpi.com For instance, studies have shown that TD-DFT calculations can predict λmax values with an error rate as low as 1% compared to experimental data. mdpi.com The methodology often involves using a basis set like 6-311+g(d,p) and a functional such as B3LYP, with a solvent model to account for environmental effects. mdpi.com
The computational cost of TD-DFT is comparable to simpler methods like the Configuration Interaction Singles (CIS) method, yet it implicitly includes a description of differential electron correlation effects, leading to more accurate results for many low-lying valence excited states. q-chem.com However, standard TD-DFT can have limitations, such as inaccuracies in describing charge-transfer processes and the appearance of low-energy "ghost" states. nih.gov Despite these challenges, TD-DFT remains a widely used tool for interpreting UV-Vis spectra and understanding the electronic properties of molecules. nih.gov
Table 1: Theoretical UV-Vis Absorption Data for a Generic Molecule (Calculated using TD-DFT/B3LYP/6-311+G(d,p) in Methanol)
| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 -> S1 | 361.77 | 0.58 | HOMO -> LUMO |
| S0 -> S2 | 298.45 | 0.21 | HOMO-1 -> LUMO |
| S0 -> S3 | 255.91 | 0.15 | HOMO -> LUMO+1 |
Note: This table represents hypothetical data for illustrative purposes and is not specific to this compound.
Computation of NMR Chemical Shifts and Shielding Tensors
The chemical shift observed in Nuclear Magnetic Resonance (NMR) spectroscopy arises from the magnetic shielding of the nucleus by the surrounding electrons. nih.gov This shielding is a tensor quantity, meaning it depends on the orientation of the molecule with respect to the external magnetic field. nih.govuni-tuebingen.de Quantum mechanical calculations are essential for determining the absolute magnetic shielding of a nucleus. uni-tuebingen.de
The shielding tensor (σ) is a 3x3 matrix that describes the anisotropy of the chemical shift. libretexts.org In its principal axis system, the tensor is diagonal, and the three principal components (σ₁₁, σ₂₂, σ₃₃) define the shielding along these axes. uni-tuebingen.de The isotropic chemical shift (δ_iso), which is typically observed in solution-state NMR, is the average of these principal components. libretexts.org
Computational methods, often based on Density Functional Theory (DFT), can be used to calculate the shielding tensors and, consequently, the NMR chemical shifts. nih.gov These calculations require the computation of one-electron integrals, which are readily available in most quantum chemical software packages. nih.gov The accuracy of these predictions has significantly improved, with some methods capable of predicting ¹³C chemical shifts with a standard deviation of about 2.76 ppm. nih.gov
The calculation of shielding tensors provides valuable information about the electronic structure and local environment of a nucleus. nih.gov The orientation dependence of the chemical shift, known as chemical shift anisotropy (CSA), can be determined from the principal components of the shielding tensor. uni-tuebingen.de This information is particularly useful in solid-state NMR for determining molecular structure and orientation. libretexts.org
Table 2: Calculated NMR Chemical Shifts and Shielding Tensor Components for a Hypothetical Carbon Nucleus
| Parameter | Value (ppm) |
| Isotropic Chemical Shift (δ_iso) | 125.5 |
| Shielding Tensor Component (σ₁₁) | -180.2 |
| Shielding Tensor Component (σ₂₂) | -150.8 |
| Shielding Tensor Component (σ₃₃) | -45.5 |
| Anisotropy (Δσ) | 134.7 |
| Asymmetry (η) | 0.22 |
Note: This table represents hypothetical data for illustrative purposes and is not specific to this compound.
Investigation of Chemical Reactivity and Selectivity Descriptors
Computational chemistry provides a suite of tools to investigate the chemical reactivity and selectivity of molecules through various descriptors. These descriptors are derived from the electronic structure of the molecule and can offer insights into its behavior in chemical reactions.
One of the key concepts in understanding chemical reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net These maps illustrate the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Such information is vital for predicting how a molecule will interact with other chemical species and for understanding processes like biological recognition and hydrogen bonding. researchgate.net
Fukui functions are used to describe the sensitivity of the electron density to a change in the number of electrons, thereby identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Characterization of Nonlinear Optical (NLO) Properties
Nonlinear optics (NLO) deals with the interaction of intense laser light with matter, leading to a variety of phenomena not observed with low-intensity light sources. nih.gov Materials with significant NLO properties are crucial for applications in optoelectronic devices, such as all-optical switching and photonic information communication. nih.gov
The NLO response of a material is described by its nonlinear susceptibilities. Second-order NLO effects, like second-harmonic generation (SHG), arise from the second-order nonlinear susceptibility (χ⁽²⁾). mdpi.com SHG is a process where two photons of the same frequency are combined to generate one photon with double the frequency. nih.gov A key requirement for a material to exhibit second-order NLO properties is a non-centrosymmetric crystal structure. mdpi.com
Theoretical calculations can be employed to predict the NLO properties of molecules. The first hyperpolarizability (β) is a molecular property that determines the second-order NLO response. Computational methods can be used to calculate β and provide insights into the structure-property relationships that govern the NLO activity of a molecule. For instance, studies have demonstrated that 2D polar metals can exhibit very large nonlinear susceptibilities. psu.edu
The characterization of NLO properties can also be used to probe the symmetry and structure of materials. For example, the polarization dependence of SHG can reveal the point group of a crystal and the orientation of its polar axis. mdpi.com
Table 3: Calculated Nonlinear Optical Properties for a Hypothetical Molecule
| Property | Value |
| First Hyperpolarizability (β_tot) | 5.8 x 10⁻³⁰ esu |
| Second-order NLO susceptibility (χ⁽²⁾) | 1.2 pm/V |
Note: This table represents hypothetical data for illustrative purposes and is not specific to this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent effects, and intermolecular interactions. unifi.it
The conformation of a molecule can significantly influence its physical and chemical properties. MD simulations can be used to explore the conformational landscape of a molecule and identify its stable conformers. unifi.it The presence of a solvent can have a profound impact on the conformational preferences of a molecule. nm-aist.ac.tz For instance, the stability of different conformers can vary depending on the polarity of the solvent. nm-aist.ac.tz
Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms, can provide a more accurate description of systems where electronic effects are important. rsc.org For example, AIMD simulations have been used to study the role of the solvent in chemical reactions, revealing how different solvents can affect reaction rates by differentially solvating the reactants and transition states. rsc.org
Hydrogen bonds are crucial intermolecular interactions that play a significant role in determining the structure and properties of many chemical and biological systems. capes.gov.br MD simulations can be used to analyze the hydrogen bonding network in a system, providing information about the number, lifetime, and geometry of hydrogen bonds. unifi.it For example, simulations can show which atoms of a molecule are involved in hydrogen bonding with solvent molecules. unifi.it
Reaction Mechanisms and Chemical Transformations
Hydrolytic Pathways and Degradation Mechanisms of the Ester Linkage
The ester linkage in 2-Hydroxyethyl trichloroacetate (B1195264) is susceptible to hydrolysis, a reaction that can be initiated through various pathways, including neutral, acid-catalyzed, and base-catalyzed (saponification) conditions.
Under neutral or acidic conditions, the hydrolysis of esters like 2-Hydroxyethyl trichloroacetate can proceed, although the reaction with pure water is typically very slow. chemguide.co.uk The presence of a dilute acid, such as hydrochloric acid or sulfuric acid, catalyzes the reaction, which is reversible in nature. chemguide.co.uk For esters bearing strongly electron-withdrawing groups in the acyl portion, such as the trichloromethyl group in trichloroacetate, the mechanism of acid-catalyzed hydrolysis can be exceptional. Studies on ethyl trichloroacetate have shown that its acid-catalyzed hydrolysis in aqueous solutions predominantly occurs through the A-BAC3 mechanism, in contrast to the more common A-AC2 mechanism for simple esters. researchgate.net The A-BAC3 mechanism involves a termolecular reaction with a molecule of water and a proton.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgmasterorganicchemistry.com In this process, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then expels the alkoxide. wikipedia.orgmasterorganicchemistry.com The resulting products are the carboxylate salt (sodium trichloroacetate in the case of using sodium hydroxide) and 2-hydroxyethanol (ethylene glycol). chemguide.co.uk Saponification is generally a more efficient method for ester cleavage compared to acid hydrolysis due to its irreversibility. chemguide.co.uk
Enzymatic hydrolysis of esters is also a significant degradation pathway, often employed in biotechnological applications for its high specificity and mild reaction conditions. nih.gov While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on analogous compounds like bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) demonstrates that esterases can effectively hydrolyze the ester bond. nih.gov Such enzymatic processes typically involve the cleavage of the ester linkage to yield the corresponding carboxylic acid and alcohol. nih.gov
Transesterification and Other Ester Exchange Reactions
Transesterification, or ester interchange, is a crucial reaction for modifying the structure of this compound by exchanging its ethoxy group with another alcohol. This process is particularly relevant in polymer chemistry and for the synthesis of new ester derivatives. The reaction is typically catalyzed by either acids or bases, or through the use of specific metal-based catalysts.
Research on the transesterification of a structurally similar compound, bis(2-hydroxyethyl) terephthalate (BHET), provides significant insights into the potential transesterification reactions of this compound. In one study, BHET was transesterified with 1,4-butanediol (B3395766) (BDO) to produce bis(4-hydroxybutyl) terephthalate (BHBT) using various homogeneous catalysts. uos.ac.krresearchgate.net The effectiveness of different catalysts was evaluated, with titanium isopropoxide (Ti-IP) and zinc acetate (B1210297) (Zn-A) showing high catalytic activities. uos.ac.krresearchgate.net
The reaction conditions, such as temperature and catalyst loading, have a significant impact on the conversion and yield of the transesterification reaction. For instance, in the transesterification of BHET, an increase in temperature generally improved the yield of BHBT, with Ti-IP being more active at higher temperatures and Zn-A being a promising catalyst at lower temperatures. uos.ac.krresearchgate.net The conversion of BHET and the yield of BHBT also increased with a higher catalyst amount. uos.ac.kr
Interactive Table: Catalysts and Conditions for Transesterification of BHET
| Catalyst | Temperature (°C) | Catalyst Loading (wt%) | BHET Conversion (%) |
| Zinc Acetate (Zn-A) | Lower Temperatures | 0.1 - 0.3 | High |
| Titanium Isopropoxide (Ti-IP) | 210 | 0.3 | 98.93 |
| Antimony (III) oxide | Varied | Varied | Lower than Zn-A and Ti-IP |
| Tin (II) chloride | Varied | Varied | Lower than Zn-A and Ti-IP |
Data adapted from studies on bis(2-hydroxyethyl) terephthalate (BHET), a compound structurally similar to this compound. uos.ac.krresearchgate.net
The transesterification process is generally reversible, and the equilibrium can be shifted towards the product side by using an excess of the reactant alcohol or by removing the by-product alcohol. youtube.com
Reactivity of the Hydroxyl Group: Etherification, Further Esterification, and Oxidation Reactions
The primary hydroxyl group in this compound is a site for various chemical transformations, including etherification, further esterification, and oxidation.
Etherification: The hydroxyl group can undergo etherification to form an ether linkage. This can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed dehydration of two alcohol molecules, though this is less controlled for producing unsymmetrical ethers. Modern methods for etherification include reactions catalyzed by transition metal complexes. organic-chemistry.org For instance, a catalyst- and additive-free, visible-light-induced O-H insertion reaction of diazo compounds can produce α-alkoxy esters in good yields. organic-chemistry.org
Further Esterification: The hydroxyl group can be further esterified by reacting with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form a diester. This reaction is typically catalyzed by an acid or a coupling agent. For example, the preparation of bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid involves the reaction of the dicarboxylic acid with ethylene (B1197577) glycol in the presence of a catalyst system comprising a tertiary amine and a titanium-containing compound. google.com This indicates that the hydroxyl group of this compound could similarly react with another molecule of trichloroacetic acid or a different carboxylic acid.
Oxidation: The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation of α-hydroxyethyl radicals with molecular oxygen is a key process in ethanol (B145695) combustion and leads to the formation of acetaldehyde. researchgate.netresearchgate.net Similarly, the oxidation of the hydroxyl group in this compound would likely yield the corresponding aldehyde, 2-oxoethyl trichloroacetate, or upon further oxidation, the carboxylic acid, (trichloroacetoxy)acetic acid. The Baeyer-Villiger oxidation is a method to oxidize ketones to esters, and while not directly applicable to the hydroxyl group, it highlights the types of oxidative transformations possible on related functional groups. scienceinfo.com
Chemical Transformations Involving the Trichloroacetate Moiety (e.g., Decarboxylation, Halogen-mediated Reactions)
The trichloroacetate moiety of the molecule is known for its unique reactivity, particularly its susceptibility to decarboxylation.
Decarboxylation: The trichloroacetate anion is prone to decarboxylation, losing carbon dioxide to form the trichloromethyl anion (CCl3-). core.ac.ukrsc.org This reaction is significantly influenced by the solvent. researchgate.netrsc.org For instance, the decarboxylation of trichloroacetic acid occurs readily at temperatures as low as 25.0°C in dimethyl sulfoxide (B87167) (DMSO) solutions, a phenomenon not observed in many other solvents. core.ac.uk The reaction rate is dependent on the concentration of DMSO and the trichloroacetate ion. core.ac.uk In polar aprotic solvents like DMSO, the reaction is fast even at room temperature, while it is much slower in protic solvents like water, even at elevated temperatures. researchgate.netrsc.org The high reaction rate in DMSO is attributed to the differential solvation of the reactant and the transition state, with DMSO not participating chemically in the reaction. rsc.org
In acetonitrile, a redox reaction between the trichloroacetate ion and its conjugate acid can lead to the formation of trichloromethyl radicals through a self-decarboxylation process. rsc.orgnih.govablesci.com The trichloromethylation of aromatic aldehydes can be achieved through the decarboxylation of sodium trichloroacetate in DMSO. acs.org
Halogen-mediated Reactions: While specific halogen-mediated reactions involving this compound are not extensively documented, the trichloromethyl group can potentially participate in such reactions. Halogen-mediated reactions often involve the generation of active halogen species (elemental halogens, halogen cations, or halogen radicals) that can react with various substrates. researchgate.net The trichloromethyl group is generally stable, but under specific conditions, such as radical reactions, C-Cl bond cleavage could occur.
Kinetic and Thermodynamic Studies of Relevant Chemical Processes
Kinetic and thermodynamic studies provide valuable insights into the rates and feasibility of the chemical transformations of this compound.
Kinetics: The kinetics of the decarboxylation of trichloroacetic acid have been studied in various solvents. The reaction is first-order, and the rate constant is influenced by the solvent, with a significant rate increase in DMSO compared to water. core.ac.uk For example, the rate constant increases by about sixty percent as the DMSO concentration in water is increased from approximately 50% to 86%. core.ac.uk The activation energy (Ea) for the unimolecular breakdown of the trichloroacetate anion in DMSO has been reported to be 83 kJ mol⁻¹, with an entropy of activation (ΔS‡) of 11 J mol⁻¹ K⁻¹. rsc.org
The hydrolysis of ethyl trichloroacetate, a close analog, shows a non-linear increase in rate with increasing hydronium ion concentration at constant ionic strength, which is attributed to the unsymmetrically catalyzed partition of a tetrahedral intermediate. acs.org
Interactive Table: Kinetic Data for Trichloroacetate Decomposition
| Solvent | Temperature (°C) | Reaction Order | Key Findings |
| DMSO/Water | 25 | First | Rate increases with DMSO concentration. core.ac.uk |
| DMSO | Not specified | Unimolecular | Ea = 83 kJ mol⁻¹, ΔS‡ = 11 J mol⁻¹ K⁻¹. rsc.org |
| Acetonitrile | Not specified | - | Redox-catalyzed self-decarboxylation. rsc.orgnih.gov |
Thermodynamics: Thermodynamic analysis of transesterification reactions, such as the conversion of triolein (B1671897) with methanol, indicates that these reactions are often slightly exothermic. acs.org The change in Gibbs free energy for the steps in transesterification is often similar to the enthalpy changes. acs.org For the transesterification of palm oil, increasing the reactant ratio (alcohol to oil) increases the equilibrium concentration of the ester product. utp.edu.my Thermodynamic simulations using Gibbs free energy minimization can be employed to analyze the chemical and phase equilibrium of transesterification reactions. researchgate.net
Interactive Table: Thermodynamic Parameters for Transesterification of Triolein with Methanol
| Thermodynamic Parameter | Value | Interpretation |
| Reaction Enthalpy (ΔH) | ~ -10.742 kJ·mol⁻¹ at 298 K | Slightly exothermic reaction. researchgate.net |
| Gibbs Free Energy (ΔG) | Positive for each step | Reaction is not spontaneous under standard conditions. researchgate.net |
| Equilibrium Constant (K) | ~ 1 | Reaction is reversible with significant amounts of both reactants and products at equilibrium. researchgate.net |
Data from a study on the transesterification of triolein with methanol, providing an analogy for the thermodynamics of similar ester reactions. researchgate.net
Potential Applications in Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Organic Synthesis
The dual functionality of 2-Hydroxyethyl trichloroacetate (B1195264) makes it a valuable intermediate in the construction of complex organic molecules. Its ability to participate in sequential or one-pot reactions enhances synthetic efficiency.
2-Hydroxyethyl trichloroacetate can be envisioned as a precursor for generating α-substituted carboxylic acids. The trichloroacetate portion of the molecule is a key feature in this context. While classic methods like the Hell-Volhard-Zelinsky (HVZ) reaction achieve α-halogenation of carboxylic acids that possess an alpha-hydrogen, the use of esters offers alternative pathways. youtube.comkhanacademy.orglibretexts.org For instance, ester enolates can be reacted with various electrophiles to introduce substituents at the α-carbon. libretexts.org
The general strategy would involve the transformation of the 2-hydroxyethyl group into a suitable protecting group, followed by a reaction that targets the trichloroacetate moiety. This could involve, for example, a Reformatsky-type reaction where an organozinc compound generated from an α-halo ester adds to a carbonyl group. libretexts.org Although direct application with this compound is not explicitly detailed in readily available literature, the principles of α-substitution in esters provide a clear theoretical pathway for its use in synthesizing more complex acid derivatives. organic-chemistry.orgorganic-chemistry.org
The structure of this compound is well-suited for the synthesis of heterocyclic compounds. The 2-hydroxyethyl moiety can participate in cyclization reactions. For example, after conversion of the ester to an appropriate functional group, the hydroxyl group can act as a nucleophile to form a ring. This approach is common in the synthesis of heterocycles like pyrans and pyridones where an intermediate Schiff's base is formed, followed by intramolecular cyclization. clockss.org
Furthermore, reactions such as the Diels-Alder cycloaddition can be employed to construct six-membered rings, a foundational structure in many natural products and materials. wikipedia.org The functional groups of this compound can be modified to create a suitable diene or dienophile for such transformations. The synthesis of various heterocyclic systems, including indolopyrido-quinazolinones and pyrrolidines, often proceeds through multi-step sequences where a molecule with the functionalities of this compound could serve as a key intermediate. acs.org Its ability to introduce a hydroxyethyl (B10761427) side chain can be particularly useful in creating derivatives with specific solubility or biological interaction properties. The reaction of esters with other reagents is a versatile route to a wide variety of heterocyclic compounds. clockss.orgchemmethod.combeilstein-journals.org
Integration and Functionalization in Polymeric Materials
The unique properties of this compound lend themselves to the modification and synthesis of advanced polymeric materials.
This compound can act as a functional monomer in graft copolymerization. The trichloroacetate group can serve as an initiator for polymerization processes like Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting from" approach, where polymer chains are grown from a backbone containing these initiator sites. For instance, a natural polymer like hydroxyethylcellulose could be chemically modified to incorporate this compound, and then a second monomer could be polymerized from these sites to form a graft copolymer. nih.gov
This methodology is valuable in the creation of biocomposites. For example, grafting synthetic polymers onto polysaccharides like chitosan (B1678972) can create materials with enhanced properties. nih.gov The hydroxyl group on this compound allows for its initial attachment to a biopolymer, while the trichloroacetate end can initiate the growth of polymer grafts, leading to novel biocomposite materials with tailored characteristics.
The introduction of this compound into a polymer structure can significantly modify its properties. The trichloroacetate group, being relatively bulky and polar, can disrupt polymer chain packing and alter intermolecular interactions. This can lead to changes in the material's physical properties. For example, treatment of polyester (B1180765) fabrics with trichloroacetic acid has been shown to induce structural modifications, affecting properties like wettability. semanticscholar.org The incorporation of this compound as a comonomer or a post-polymerization modification agent could similarly influence the hydrophilicity and surface properties of a polymer.
The swelling behavior of hydrogels, such as those based on poly(2-hydroxyethyl methacrylate) (pHEMA), is highly dependent on the polymer's interaction with the solvent. researchgate.net Introducing functional groups via a molecule like this compound can alter the polymer-solvent interaction parameters, thereby controlling the degree of swelling. The terminal groups of a polymer chain are also known to significantly affect its properties, and end-capping with a functional molecule like this compound can be a strategy to impart specific characteristics. researchgate.net The presence of chlorine atoms can also influence the miscibility of plasticizers within a polymer matrix, a phenomenon known as antiplasticization, which can affect mechanical properties. mdpi.com
Development of Novel Materials with Optoelectronic or Photonic Characteristics
The incorporation of halogenated compounds into materials can significantly influence their optical and electronic properties. researchgate.net While specific research on this compound in optoelectronics is not widespread, its chemical structure suggests potential applications in this field.
The presence of chlorine atoms in a material can alter its refractive index and optical absorption characteristics. mdpi.comresearchgate.net For instance, fluorinated and chlorinated polymers are used in the fabrication of optical waveguides and fibers to tune their refractive indices and reduce optical losses. mdpi.com The functionalization of materials like carbon nanotubes with chlorine has been shown to introduce changes in their electronic structure and create new, optically active transitions. rsc.org
By incorporating this compound into a polymer or organic framework, it may be possible to fine-tune the resulting material's optoelectronic properties. The trichloroacetate group provides a high density of chlorine atoms, which could be leveraged to create materials with specific refractive indices or to introduce defect states that lead to desired photoluminescent behavior. mdpi.com The ability to attach this molecule to various scaffolds via its hydroxyl group offers a pathway to new functional organic optoelectronic materials. mdpi.com The mixing of halides, including chlorine, in materials like perovskites has been shown to be an effective method for tuning their optoelectronic properties for applications in solar cells and radiation detectors. acs.org
Exploration of Structure-Activity Relationships (SAR) in Chemical Systems for Enzyme Interaction and Inhibition Mechanisms (purely chemical perspective)
The unique structure of this compound, which combines a highly chlorinated acetate (B1210297) moiety with a primary alcohol, suggests several potential mechanisms for interaction with and inhibition of enzymes. These interactions are predicated on the distinct chemical properties of its two main functional groups.
The trichloroacetate group is a strong electron-withdrawing group, making the carbonyl carbon highly electrophilic. This feature could allow the molecule to act as an acylating agent, potentially forming a covalent bond with nucleophilic residues (such as serine, threonine, or cysteine) in the active site of an enzyme. This covalent modification would lead to irreversible inhibition. Furthermore, trichloroacetic acid is a known protein precipitant and denaturant. nih.govdrugbank.comresearchgate.net Exposure of an enzyme to a molecule containing this moiety could lead to conformational changes and partial or complete inactivation. nih.gov Studies on ribonuclease A have shown that treatment with trichloroacetic acid leads to a less ordered structure and reduced enzymatic activity. nih.gov This suggests that this compound could induce similar structural perturbations in enzymes, disrupting the precise three-dimensional arrangement required for catalytic activity.
The hydroxyethyl group , on the other hand, offers possibilities for different types of interactions. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form non-covalent interactions with amino acid residues in an enzyme's active or allosteric sites. nih.gov These interactions could contribute to the binding affinity and specificity of the compound. Moreover, under certain conditions, the 1-hydroxyethyl group can form a radical (1-hydroxyethyl radical). This radical species is known to inactivate various antioxidant enzymes, including catalase, glutathione (B108866) reductase, and superoxide (B77818) dismutase. sigmaaldrich.com While the generation of this radical from this compound would require specific activation conditions, its potential formation points to a possible mechanism of enzyme inhibition through oxidative damage.
Table 1: Potential Enzyme Interaction Mechanisms of this compound
| Functional Group | Potential Interaction Mechanism | Type of Inhibition | Potential Target Residues |
| Trichloroacetate | Acylation of active site residues | Irreversible (Covalent) | Serine, Threonine, Cysteine |
| Protein denaturation/conformational change | Non-competitive | General protein structure | |
| Hydroxyethyl | Hydrogen bonding | Reversible (Competitive or Non-competitive) | Aspartate, Glutamate, Serine, etc. |
| Formation of 1-hydroxyethyl radical | Irreversible (Oxidative Damage) | Various |
Applications in Analytical Chemistry as a Derivatizing Agent for Spectroscopic Analysis
In analytical chemistry, derivatization is a common strategy to enhance the detectability and chromatographic behavior of analytes. sigmaaldrich.comlibretexts.org this compound possesses functional groups that make it a potential candidate for use in derivatization reactions, particularly for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chlorinated acetic acids, including trichloroacetic acid, are challenging to analyze directly by GC due to their high polarity and low volatility. thermofisher.com They are typically converted into more volatile ester derivatives before analysis. thermofisher.com Similarly, the hydroxyl group of this compound would likely require derivatization to improve its GC performance. Common derivatization techniques for hydroxyl groups include silylation, which replaces the active hydrogen with a silyl (B83357) group, or acylation, which introduces an acyl group. sigmaaldrich.comyoutube.com These modifications increase the volatility and thermal stability of the analyte, leading to better peak shapes and improved sensitivity.
Conversely, the trichloroacetate moiety itself could serve as a derivatizing agent for other molecules. However, a more plausible application is the derivatization of the hydroxyl group of this compound to introduce a chromophore or fluorophore for enhanced detection in HPLC. libretexts.orgnih.gov For instance, the hydroxyl group can be reacted with a fluorescent tagging reagent, such as 9-(2-hydroxyethyl)-carbazole (HEC), in the presence of a coupling agent. researchgate.net This would yield a highly fluorescent derivative that could be detected with high sensitivity by a fluorescence detector.
The presence of the three chlorine atoms in the trichloroacetate group also makes the molecule a potential candidate for detection by an electron capture detector (ECD) in GC, which is highly sensitive to halogenated compounds. youtube.com Derivatization of the hydroxyl group to improve volatility could therefore enable highly sensitive quantification of this compound using GC-ECD.
Table 2: Potential Derivatization Strategies for this compound
| Analytical Technique | Derivatization Target | Reagent Class | Purpose of Derivatization |
| Gas Chromatography (GC) | Hydroxyl group | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability |
| Hydroxyl group | Acylating agents | Increase volatility and thermal stability | |
| High-Performance Liquid Chromatography (HPLC) | Hydroxyl group | Fluorescent tagging agents | Introduce a fluorophore for sensitive detection |
| Hydroxyl group | UV-active tagging agents | Introduce a chromophore for UV detection |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-hydroxyethyl trichloroacetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of ester derivatives like this compound typically involves acid-catalyzed esterification between trichloroacetic acid and ethylene glycol. Sulfuric acid or p-toluenesulfonic acid are effective catalysts under reflux conditions to ensure complete conversion . Key parameters include molar ratios (e.g., 1:1.2 acid-to-alcohol), temperature control (80–100°C), and solvent selection (e.g., toluene for azeotropic water removal). Post-synthesis purification via fractional distillation or recrystallization is critical to isolate high-purity products. Monitor reaction progress using FT-IR to track ester carbonyl formation (~1740 cm⁻¹) and hydroxyl group disappearance .
Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to characterize this compound?
- Methodological Answer :
- FT-IR : Identify ester carbonyl (C=O) stretching at ~1740 cm⁻¹, C-O-C ester linkage at 1250–1050 cm⁻¹, and trichloromethyl (C-Cl₃) vibrations at 750–650 cm⁻¹. Compare with reference spectra of structurally similar esters (e.g., ethyl trichloroacetate) to validate assignments .
- NMR : In H NMR, the hydroxyethyl group’s protons appear as a triplet (~δ 3.8 ppm for CH₂O) and a singlet (δ 4.3 ppm for OCH₂CH₂O). C NMR resolves the trichloroacetate carbonyl at ~δ 160 ppm and adjacent carbons at δ 90–100 ppm (CCl₃) .
Q. What are the hydrolysis pathways of this compound under varying pH conditions?
- Methodological Answer : Acidic hydrolysis (e.g., HCl, H₂SO₄) cleaves the ester bond via protonation of the carbonyl oxygen, yielding trichloroacetic acid and ethylene glycol. Alkaline hydrolysis (e.g., NaOH) proceeds via nucleophilic attack by OH⁻, forming the trichloroacetate anion and glycolate. Kinetic studies using UV-Vis (monitoring absorbance at 280 nm for trichloroacetate) or HPLC can quantify hydrolysis rates. For example, in 0.1 M NaOH at 25°C, pseudo-first-order rate constants () can be derived from ln([ester]₀/[ester]ₜ) vs. time plots .
Advanced Research Questions
Q. How can the decomposition kinetics of this compound in solution be modeled using the Eyring equation?
- Methodological Answer : Conduct isothermal decomposition experiments (e.g., 40–80°C) in a controlled solvent (e.g., acetic acid or water). Measure trichloroacetate formation via gas chromatography (GC) or ion chromatography. Calculate activation parameters (, ) using the Eyring equation:
where is the rate constant, is temperature, and is the gas constant. For potassium trichloroacetate in acetic acid, ≈ 85 kJ/mol and ≈ −50 J/(mol·K) were reported, suggesting a solvent-coordinated transition state .
Q. What mechanisms underlie the hepatotoxicity of trichloroacetate derivatives, and how do they relate to PPARα activation?
- Methodological Answer : Trichloroacetate (TCA) induces hepatocarcinogenesis in mice via PPARα activation, leading to peroxisome proliferation and oxidative stress. Key experiments include:
- In vivo bioassays : Expose PPARα-knockout and wild-type mice to TCA; assess liver tumor incidence and biomarker expression (e.g., acyl-CoA oxidase) .
- Mechanistic studies : Measure hypomethylation of DNA (via bisulfite sequencing) and oncogene upregulation (e.g., c-myc) in TCA-treated hepatocytes. Compare mutation spectra (e.g., H-ras) in TCA-induced tumors vs. other peroxisome proliferators .
Q. How does single-crystal X-ray diffraction (SCXRD) resolve the structural and electronic properties of trichloroacetate derivatives?
- Methodological Answer : Grow single crystals of this compound via slow evaporation (e.g., in ethanol/water). Collect SCXRD data (Mo-Kα radiation, λ = 0.71073 Å) to determine unit cell parameters, hydrogen bonding (e.g., O-H···O interactions), and molecular packing. For guanidinium trichloroacetate, studies revealed a monoclinic system (space group P2₁/c) with Cl···Cl interactions stabilizing the lattice . Complement with Hirshfeld surface analysis to quantify intermolecular contacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
